1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane
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Overview
Description
1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a sulfonyl group attached to an azepane ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a clot to prevent excessive bleeding .
Mode of Action
It’s worth noting that similar compounds, such as piperazine derivatives, have been found to exhibit higher affinity to h1 receptors than histamine, making them clinically useful in the treatment of allergies .
Biochemical Pathways
Based on the potential interaction with coagulation factor x, it can be inferred that the compound may influence thecoagulation cascade .
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (4-Chlorophenyl)(piperazin-1-yl)methanone
- 1-(4-Chlorophenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
Uniqueness
1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is unique due to its specific structural features, such as the combination of a piperazine ring with a sulfonyl group and an azepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c17-15-7-3-4-8-16(15)18-11-13-20(14-12-18)23(21,22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBNVQXDMKRFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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